

# Toxicology and safety data for 2-Ethyl-3,5,6-trimethylpyrazine

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## Compound of Interest

Compound Name: 2-Ethyl-3,5,6-trimethylpyrazine

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An In-depth Technical Guide to the Toxicology and Safety of 2-Ethyl-3,5/6-dimethylpyrazine

## Authored by Gemini, Senior Application Scientist

### Abstract

This technical guide provides a comprehensive toxicological and safety profile of 2-Ethyl-3,(5 or 6)-dimethylpyrazine (CAS No. 27043-05-6), a key flavoring substance found in a variety of cooked foods and used widely by the food industry. This document synthesizes critical data from non-clinical studies and international regulatory assessments to offer an in-depth perspective for researchers, scientists, and drug development professionals. The guide covers pharmacokinetics, acute and sub-chronic toxicity, genotoxicity, and the basis for its regulatory acceptance, while also addressing existing data gaps through scientifically grounded risk assessment principles like the Threshold of Toxicological Concern (TTC).

## Introduction and Chemical Identity

2-Ethyl-3,(5 or 6)-dimethylpyrazine is a heterocyclic, nitrogen-containing compound responsible for the characteristic roasted, nutty, and cocoa-like flavors that develop during the cooking of food.<sup>[1][2]</sup> It is a member of the pyrazine family, a class of compounds formed naturally through Maillard reactions between amino acids and sugars at elevated temperatures.<sup>[1]</sup> Consequently, it is a common constituent of the daily diet.<sup>[1][2]</sup> In the flavor industry, it is used to impart or enhance these desirable roasted notes in a wide array of products.

The substance is typically handled as a mixture of two isomers: 2-ethyl-3,5-dimethylpyrazine (CAS No. 13925-07-0) and 2-ethyl-3,6-dimethylpyrazine (CAS No. 13360-65-1). The commercial product is identified by the CAS number for the mixture, 27043-05-6.

Due to its widespread presence in food and its intentional addition as a flavoring agent, its safety has been evaluated by major international regulatory bodies. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA) have both assessed its safety, forming a cornerstone of its global acceptance.<sup>[3]</sup><sup>[4]</sup>

## Pharmacokinetics and Metabolism

Understanding the metabolic fate of a substance is fundamental to assessing its toxicological risk. The metabolic pathway determines the systemic exposure to the parent compound and its metabolites, their potential for bioaccumulation, and their ultimate elimination from the body.

For 2-Ethyl-3,(5 or 6)-dimethylpyrazine, in vivo studies in rats have demonstrated a clear and primary metabolic pathway. The compound is almost exclusively oxidized via its aliphatic side-chains.<sup>[1]</sup><sup>[2]</sup> The ethyl and methyl groups on the pyrazine ring are susceptible to enzymatic oxidation, leading to the formation of corresponding carboxylic acid derivatives, which are then readily excreted. This type of metabolic transformation is a common detoxification pathway, as it increases the polarity of the molecule, facilitating its elimination in the urine.

The causality behind this metabolic preference lies in the enzymatic machinery of the liver, primarily cytochrome P450 enzymes, which are highly efficient at oxidizing alkyl side-chains on aromatic rings. This rapid conversion to polar metabolites prevents the parent compound from accumulating in fatty tissues, thereby mitigating the risk of long-term toxicity.

Caption: Predicted metabolic pathway of 2-Ethyl-3,5/6-dimethylpyrazine.

## Non-Clinical Toxicology Assessment

The safety profile of 2-Ethyl-3,(5 or 6)-dimethylpyrazine has been primarily established through a series of non-clinical toxicological studies designed to identify potential hazards following acute and repeated exposure.

## Acute Toxicity

Acute toxicity studies are designed to determine the potential for adverse effects from a single, high-dose exposure. For 2-Ethyl-3,(5 or 6)-dimethylpyrazine, the acute oral lethal dose (LD50) was established in rats. The compound is also noted to be an irritant.[1][2]

Endpoint	Species	Route	Result	Reference
LD50	Rat	Oral	460 mg/kg body weight	[1][2]
Irritation	-	-	Skin, eyes, upper respiratory tract	[1][2]

Table 1:  
Summary of  
Acute Toxicity  
Data.

The LD50 value of 460 mg/kg places this substance in the "Harmful if swallowed" category according to the Globally Harmonized System (GHS), indicating a moderate order of acute toxicity.[5][6] The irritant properties are typical for many volatile organic compounds and necessitate appropriate handling procedures in occupational settings.[7]

## Sub-chronic Toxicity

To assess the effects of repeated exposure, 90-day feeding studies in rats were conducted. These studies are a cornerstone of safety assessment for food ingredients, as they can reveal target organ toxicities, establish a dose-response relationship, and identify a No-Observed-Adverse-Effect Level (NOAEL). Two such studies have been reported for 2-Ethyl-3,(5 or 6)-dimethylpyrazine.[1][2]

Study	Species	Duration	NOEL / NOAEL	Reference
Study 1	Rat	90 days	NOEL: 12.5 mg/kg/day (both sexes)	[1]
Study 2	Rat	90 days	NOAEL: 17 mg/kg/day (males), 18 mg/kg/day (females)	[1][2]

Table 2:  
Summary of 90-Day Sub-chronic Toxicity Studies.

Experimental Rationale: A 90-day study is chosen as it represents a significant portion of the rodent lifespan, allowing for the development of potential toxicities that would not be evident in acute studies. The use of both sexes is critical, as it can reveal sex-specific differences in metabolism and susceptibility. The identification of a NOAEL is the primary objective, serving as the key departure point for calculating safe human intake levels. The consistent findings across two independent studies provide a high degree of confidence in the established NOAELs.

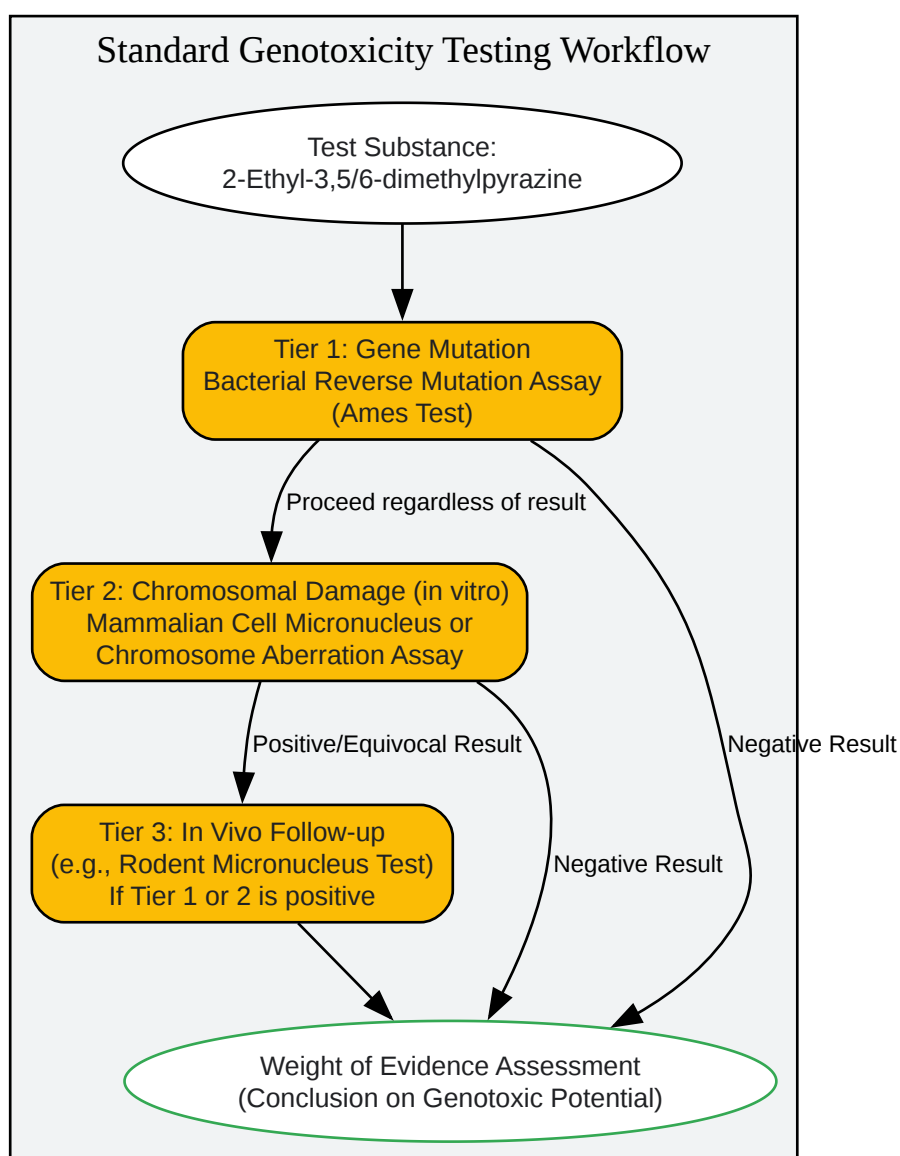
## Genotoxicity

Genotoxicity assays are a critical battery of tests designed to detect direct or indirect damage to DNA. A positive finding can indicate a potential for mutagenicity or carcinogenicity. While no specific genotoxicity studies were found for 2-Ethyl-3,(5 or 6)-dimethylpyrazine, data from structurally similar pyrazine derivatives provide valuable insight.[1][2]

- Bacterial Reverse Mutation Assay (Ames Test): Structurally similar pyrazines are generally non-mutagenic in bacterial assays.[1][2] This test is a primary screen for point mutations and its negative result is a strong indicator of a lack of mutagenic potential.
- In Vitro Mammalian Cell Assays: Some related pyrazine derivatives were reported to be clastogenic (causing chromosomal damage) in mammalian cell cultures, such as in Chinese

hamster ovary (CHO) cells.[1][2]

The relevance of these in vitro positive clastogenicity results is considered unclear, particularly in the context of negative Ames tests and the lack of in vivo data.[1][2] In vitro mammalian cell assays are known to have a high sensitivity but can produce positive results that are not relevant to whole-animal systems due to factors like high concentrations tested, metabolic differences, or specific test conditions. For many related pyrazines, regulatory bodies have concluded they are not genotoxic based on a weight of evidence approach, often relying on read-across data from well-studied analogues like 2,3,5-trimethylpyrazine.[8][9][10]



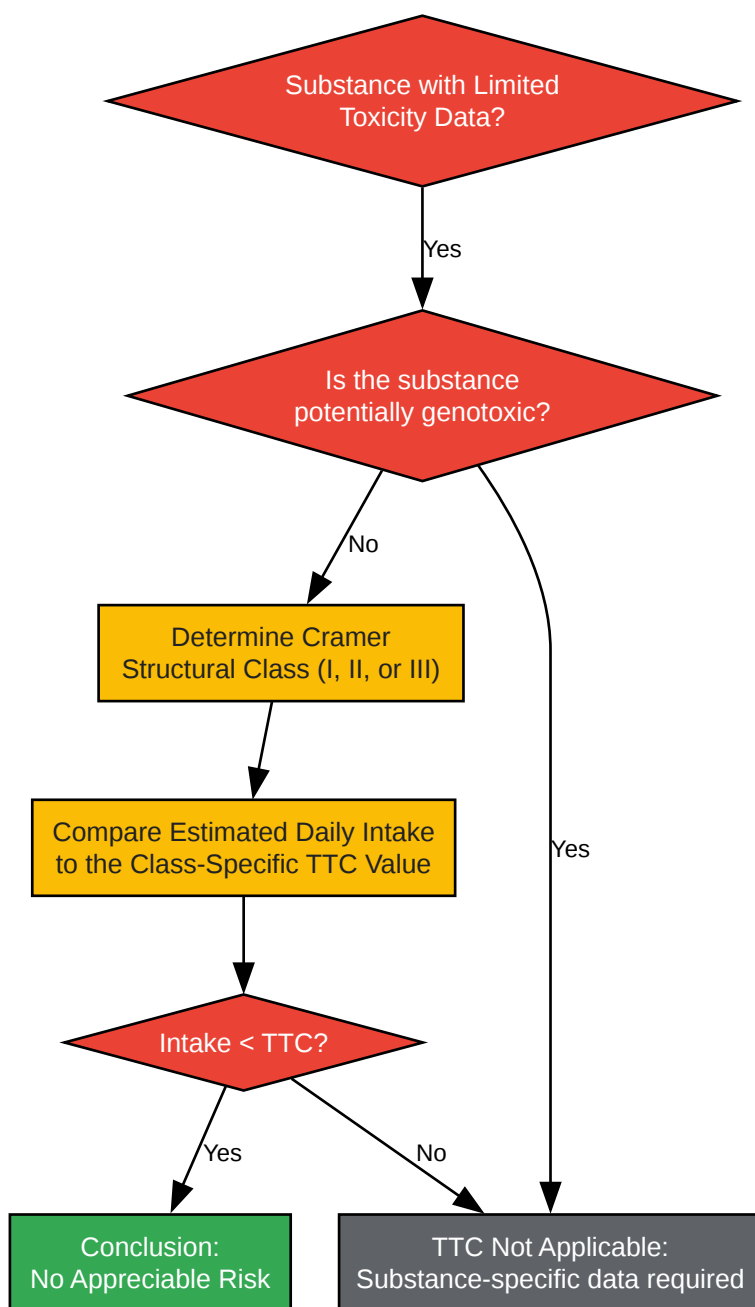
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Caption: A standard tiered approach to genotoxicity assessment.

## Carcinogenicity and Reproductive Toxicity

No long-term carcinogenicity or specific reproductive/developmental toxicity studies have been conducted on 2-Ethyl-3,(5 or 6)-dimethylpyrazine. This data gap is common for flavoring substances with low estimated daily intakes. In such cases, a risk assessment framework known as the Threshold of Toxicological Concern (TTC) is often employed by regulatory bodies.<sup>[8][9][10]</sup>

The TTC approach is a self-validating system based on the principle that a human intake threshold can be established for chemicals below which there is a very low probability of an appreciable risk to human health. Chemicals are categorized into one of three structural classes (Cramer classes) based on their chemical structure, with Class III representing structures with the highest potential for toxicity. For substances in Cramer Class II or III without evidence of genotoxicity, the TTC values are 90 µg/kg bw/day and 540 µg/kg bw/day, respectively.<sup>[11]</sup> The estimated daily intake of most pyrazines falls well below these thresholds, providing a basis for concluding they are of no safety concern without requiring a full suite of chronic toxicity studies.



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Caption: Decision tree for the Threshold of Toxicological Concern (TTC).

## Human Safety and Regulatory Status

The ultimate assessment of safety combines the non-clinical toxicology profile with data on human exposure.

- Exposure: Humans are exposed to 2-Ethyl-3,(5 or 6)-dimethylpyrazine through its natural occurrence in a wide range of cooked foods and through its use as an added flavoring. The total annual production volume in Europe and the USA for flavoring use is in the range of several hundred to several thousand kilograms, but the resulting per capita intake is low.[\[11\]](#)
- Regulatory Evaluations:
  - JECFA: In 2001, JECFA evaluated a group of 41 pyrazine derivatives, including 2-Ethyl-3,(5 or 6)-dimethylpyrazine (JECFA No. 775). Based on its metabolism, intake levels, and available toxicity data, the committee concluded that there was "No safety concern at current levels of intake when used as a flavouring agent."[\[3\]](#)[\[4\]](#)
  - FEMA: This substance is listed as FEMA GRAS (Generally Recognized as Safe), with the FEMA Number 3149.[\[4\]](#) The FEMA Expert Panel's GRAS assessment relies on a comprehensive review of scientific information, including intake levels, metabolic fate, and toxicological data.[\[12\]](#)

## Conclusion

The available body of evidence provides a robust basis for the safety of 2-Ethyl-3,(5 or 6)-dimethylpyrazine when used as a flavoring ingredient. It is readily metabolized to polar derivatives and excreted, shows a moderate order of acute oral toxicity, and has well-defined NOAELs from sub-chronic rodent studies. While a complete toxicological database is not available, the absence of genotoxicity concerns for this chemical class, combined with low human exposure levels that fall below the Threshold of Toxicological Concern, supports the conclusion reached by international regulatory bodies. The long history of its natural presence in the human diet further corroborates its safety at current consumption levels.

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